molecular formula C21H26ClFN4O2 B10852528 2-[(4-chloropyrazol-1-yl)methyl]-3-(5-fluorospiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)-N,N-dimethylpropanamide

2-[(4-chloropyrazol-1-yl)methyl]-3-(5-fluorospiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)-N,N-dimethylpropanamide

Cat. No.: B10852528
M. Wt: 420.9 g/mol
InChI Key: BVXVLXUGXQOMEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-454583 involves multiple steps, starting from commercially available starting materials. The exact synthetic route and reaction conditions are proprietary to Pfizer and are not publicly disclosed. general synthetic methods for similar compounds often involve the formation of key intermediates through a series of reactions such as nucleophilic substitution, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for PF-454583 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

PF-454583 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PF-454583 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PF-454583 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

PF-454583 exerts its effects by binding to the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin receptor. This binding causes a conformational change in the receptor, triggering signaling pathways involving guanine nucleotide-binding proteins (G proteins). These pathways modulate the activity of downstream effectors, ultimately leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PF-454583

PF-454583 is unique in its specific binding affinity and selectivity for the ORL1 receptor, making it a valuable tool for studying the role of this receptor in various diseases.

Properties

Molecular Formula

C21H26ClFN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-[(4-chloropyrazol-1-yl)methyl]-3-(5-fluorospiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C21H26ClFN4O2/c1-25(2)20(28)16(12-27-13-17(22)10-24-27)11-26-7-5-21(6-8-26)19-9-18(23)4-3-15(19)14-29-21/h3-4,9-10,13,16H,5-8,11-12,14H2,1-2H3

InChI Key

BVXVLXUGXQOMEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(CN1CCC2(CC1)C3=C(CO2)C=CC(=C3)F)CN4C=C(C=N4)Cl

Origin of Product

United States

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